molecular formula C15H11NO4S B184805 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid CAS No. 278593-17-2

1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

Cat. No. B184805
M. Wt: 301.3 g/mol
InChI Key: ISTBYLZYNVIQFS-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is a chemical compound that can be used for chemoselective cross-coupling to form carbon-carbon bonds . It is also known as 1-(Phenylsulfonyl)indole-3-boronic acid .


Synthesis Analysis

The synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid involves several steps. One approach involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another approach involves the use of 1-(Phenylsulfonyl)pyrrole as a starting material .


Molecular Structure Analysis

The molecular formula of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is C15H11NO4S . Its average mass is 301.317 Da and its monoisotopic mass is 301.040863 Da .


Chemical Reactions Analysis

1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura type reactions, which are widely used for forming carbon-carbon bonds . It can also react with alcohols to produce alkyl halides and water .


Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid has a density of 1.4±0.1 g/cm3, a boiling point of 570.7±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 79.4±0.5 cm3 .

Scientific Research Applications

  • Synthesis and Structural Analysis : Derivatives of 1-(phenylsulfonyl)indole have been synthesized, and their structures were determined through single-crystal X-ray crystallography. These compounds include 3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, N-(tert-butyl)-3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, and tert-butyl 4-(phenylsulfonyl)-[1,2,3]triazolo[4,5-b]indole-1(4H)-carboxylate (Mannes et al., 2017).

  • Sulfonation Techniques : Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been developed, providing a clean and simple protocol for synthesizing corresponding sulfonyl chlorides (Janosik et al., 2006).

  • Lithiation Route for Synthesis : A direct lithiation route has been developed for preparing 2-acyl-1-(phenylsulfonyl)indoles, which is an efficient method for this type of synthesis (Jiang & Gribble, 2002).

  • Catalytic Activity in Condensation Reactions : Propylsulfonic acid-functionalized periodic mesoporous benzenesilicas have shown high catalytic activity in the acid-catalyzed condensation of indole on benzaldehyde, highlighting a potential application in catalysis (Siegel et al., 2012).

  • Pharmacological Applications : Certain derivatives, such as 2-(phenylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, have been synthesized and evaluated for antidiabetic activity, indicating potential pharmacological applications (Choudhary et al., 2011).

  • Applications in Synthetic Chemistry : 1-(Phenylsulfonyl)indol-2-yl triflate has been used as a reagent for synthesizing 2-substituted indoles, demonstrating its utility in synthetic chemistry (Joseph et al., 1996).

  • DNA Interaction Studies : X-ray structure analysis of 3-phenylthio-2-[1′-phenylsulfonyl-2′(3-pyridyl)vinyl]indole and its interaction with calf thymus DNA by spectroscopic methods has been conducted, suggesting potential applications in biochemistry and molecular biology (Sivaraman et al., 1996).

properties

IUPAC Name

1-(benzenesulfonyl)indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTBYLZYNVIQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353034
Record name 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

CAS RN

278593-17-2
Record name 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.8 mg of indole-3-carboxylic acid was dissolved in 1 mL of tetrahydrofuran, 0.042 mL of n-butyllithium (1.58 M hexane solution) was added to the solution at 0° C., the resulting mixture was stirred for 30 minutes. Then 5.3 mg of benzenesulfonyl chloride was added to the mixture, and the resulting mixture was stirred at 0° C. overnight. Water and chloroform were added to the mixture, the organic layer was separated and concentrated under reduced pressure, and the residue was purified by HPLC to obtain 1.0 mg of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid.
Quantity
4.8 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.042 mL
Type
reactant
Reaction Step Two
Quantity
5.3 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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